

A Spectroscopic Showdown: Unmasking the Isomers of (Trifluoromethylthio)phenol

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Compound of Interest

Compound Name: *3-(Trifluoromethylthio)phenol*

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A comprehensive spectroscopic comparison of **3-(Trifluoromethylthio)phenol** and its ortho- and para-isomers reveals distinct fingerprints for each, providing researchers and drug development professionals with critical data for their identification and characterization. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these structurally similar yet distinct molecules, offering a clear, data-driven comparison supported by detailed experimental protocols.

The trifluoromethylthio functional group (-SCF₃) is of significant interest in medicinal chemistry due to its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The positional isomerism of this group on a phenol ring can drastically alter these properties. Accurate and reliable spectroscopic data is therefore paramount for distinguishing between the 2-, 3-, and 4-(Trifluoromethylthio)phenol isomers.

At a Glance: Spectroscopic Data Summary

The following tables provide a summarized comparison of the key spectroscopic data obtained for **3-(Trifluoromethylthio)phenol** and its isomers.

¹H NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ) [ppm]
2-(Trifluoromethylthio)phenol	7.55-7.53 (m, 1H), 7.33-7.29 (m, 1H), 7.18-7.14 (m, 1H), 6.98-6.94 (m, 1H), 6.15 (s, 1H, OH)
3-(Trifluoromethylthio)phenol	7.45 (t, J = 7.9 Hz, 1H), 7.38 (d, J = 7.8 Hz, 1H), 7.29 (s, 1H), 7.08 (dd, J = 8.2, 2.3 Hz, 1H), 5.6 (br s, 1H, OH)
4-(Trifluoromethylthio)phenol	7.51-7.57 (m, 2H), 6.84-6.90 (m, 2H), 5.23 (br s, 1H, OH)

¹³C NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ) [ppm]
2-(Trifluoromethylthio)phenol	157.0, 137.9, 131.0, 129.7 (q, J = 308 Hz), 121.9, 116.0, 115.8
3-(Trifluoromethylthio)phenol	156.2, 132.5 (q, J = 1.5 Hz), 130.8, 129.5 (q, J = 307 Hz), 123.4, 117.8, 116.4
4-(Trifluoromethylthio)phenol	158.0, 138.6, 129.5 (q, J = 308.1 Hz), 116.5, 115.2 (q, J = 2.0 Hz)

¹⁹F NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ) [ppm]
2-(Trifluoromethylthio)phenol	-42.5
3-(Trifluoromethylthio)phenol	-43.8
4-(Trifluoromethylthio)phenol	-44.4

Infrared (IR) Spectral Data (cm⁻¹)

Compound	Key Absorptions
2-(Trifluoromethylthio)phenol	3450 (O-H stretch), 1580, 1480, 1450 (C=C aromatic stretch), 1110 (C-F stretch)
3-(Trifluoromethylthio)phenol	3350 (O-H stretch), 1585, 1480, 1430 (C=C aromatic stretch), 1115 (C-F stretch)
4-(Trifluoromethylthio)phenol	3221 (O-H stretch), 1670, 1584, 1493, 1436 (C=C aromatic stretch), 1083 (C-F stretch)

Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
2-(Trifluoromethylthio)phenol	194	166, 145, 125
3-(Trifluoromethylthio)phenol	194	166, 145, 125
4-(Trifluoromethylthio)phenol	192.9935 ([M-H] ⁻)	Not specified

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Detailed experimental protocols are provided below to ensure reproducibility.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, hexafluorobenzene (C₆F₆) was used as an external standard (δ = -162.9 ppm). For a typical ¹H NMR experiment, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds. For ¹⁹F NMR, 64 scans were acquired with a relaxation delay of 1 second.

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the neat

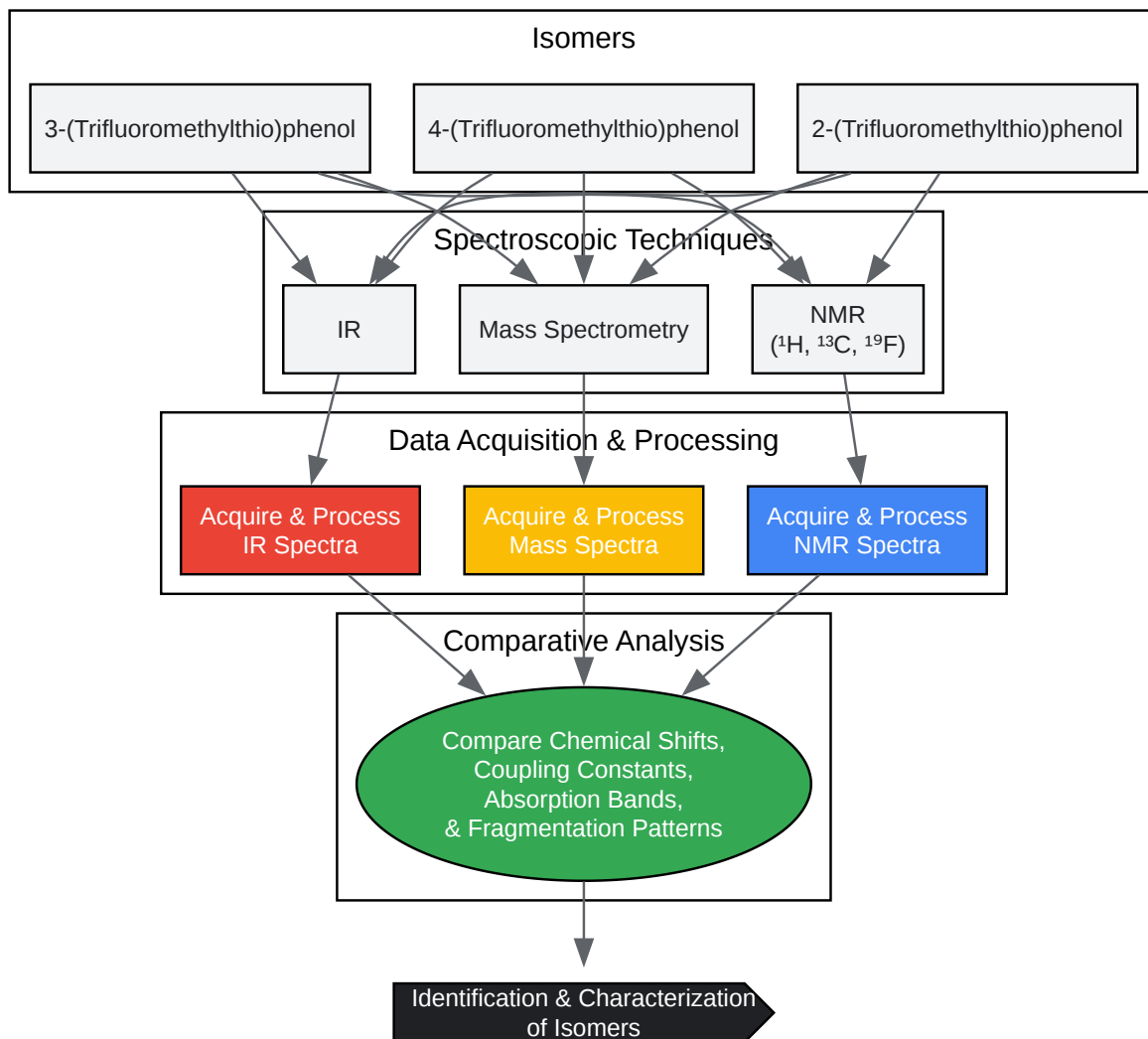
sample was placed directly on the diamond crystal, and the spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained using an Agilent 6520 Accurate-Mass Q-TOF LC/MS system with an electrospray ionization (ESI) source. Samples were dissolved in methanol and introduced into the mass spectrometer via direct infusion. For the analysis of 4-(Trifluoromethylthio)phenol, data was acquired in negative ion mode.

Visualizing the Comparison Workflow

To facilitate a clear understanding of the comparative analysis process, the following workflow diagram is provided.



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Caption: Workflow for the spectroscopic comparison of (Trifluoromethylthio)phenol isomers.

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